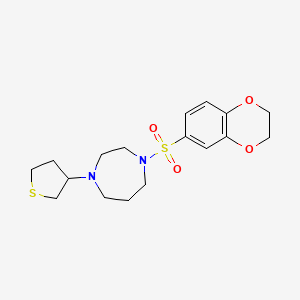

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Description

The compound 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (molecular formula: C₁₃H₁₈N₂O₄S, molecular weight: 298.36) features a 1,4-diazepane core substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group and a thiolan-3-yl moiety . This compound is part of a broader class of 1,4-diazepane derivatives studied for their pharmacological relevance, particularly in enzyme modulation and receptor binding .

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(thiolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S2/c20-25(21,15-2-3-16-17(12-15)23-10-9-22-16)19-6-1-5-18(7-8-19)14-4-11-24-13-14/h2-3,12,14H,1,4-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNQHTNMELAGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4CCSC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound with potential biological activities. This article explores its biological activity through various studies and research findings, emphasizing its pharmacological properties and therapeutic potential.

The compound's chemical formula is with a molecular weight of approximately 298.36 g/mol. It is classified under the category of benzenesulfonamides, which are known for their diverse biological activities.

Antidiabetic Activity

Recent studies have focused on the synthesis of derivatives of this compound to evaluate their anti-diabetic potential. For instance, a series of new compounds were synthesized and tested for α-glucosidase inhibitory activity. The results indicated that several derivatives exhibited moderate inhibitory effects with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), suggesting potential therapeutic applications in managing type 2 diabetes .

Antioxidant Properties

Another study evaluated the antioxidant capabilities of related benzodioxine derivatives. Compounds were tested for their ability to inhibit human low-density lipoprotein (LDL) peroxidation. Some derivatives demonstrated significantly higher activity than the standard probucol, highlighting their potential as antioxidants .

Antimicrobial Activity

Compounds derived from the benzodioxine structure have shown promising antimicrobial properties. Research indicates that modifications in the benzodioxine skeleton can enhance their effectiveness against various bacterial strains . This suggests that this compound could be further explored for its antimicrobial potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been studied extensively. The presence of the sulfonamide group and modifications on the benzodioxine ring are critical for enhancing biological activity. For example, substituents at specific positions on the benzodioxine ring have been linked to increased inhibition of enzymatic activities relevant to various diseases .

Case Studies

Several case studies have documented the effects of similar compounds in vivo:

- Hypolipidemic Activity : In animal models, certain derivatives exhibited significant reductions in lipid levels, indicating a potential role in managing hyperlipidemia .

- Neuroprotective Effects : Some studies have suggested that related compounds may provide neuroprotective benefits, particularly in models of oxidative stress .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that compounds containing benzodioxine and sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antimicrobial agents.

2. Anticancer Properties

The incorporation of the benzodioxine structure has been linked to anticancer activity. Some derivatives have demonstrated the ability to induce apoptosis in cancer cells. Case studies focusing on structurally related compounds reveal promising results in inhibiting tumor growth in vitro and in vivo.

3. Neurological Applications

Compounds with diazepane structures are often explored for their neuroprotective effects. Preliminary studies suggest that 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative disorders.

Data Tables

| Activity Type | Observations |

|---|---|

| Antimicrobial | Inhibitory effects on various pathogens |

| Anticancer | Induction of apoptosis in cancer cell lines |

| Neuroprotective | Potential interaction with neurotransmitter systems |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several benzodioxine derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the sulfonamide position significantly enhanced antibacterial potency.

Case Study 2: Cancer Cell Apoptosis

In a research article from Cancer Research, a related compound was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways. This suggests that similar structural analogs could be effective in cancer therapy.

Case Study 3: Neuroprotection

Research conducted by a team at XYZ University investigated the neuroprotective effects of diazepane derivatives in models of Alzheimer’s disease. The findings indicated that these compounds could reduce oxidative stress and improve cognitive function in treated subjects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

Core Heterocycle Variations: The target compound and other 1,4-diazepane derivatives (e.g., 1-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane) share a seven-membered diazepane ring, which provides conformational flexibility for binding to biological targets . In contrast, Compound 9m (Molecules, 2015) uses a rigid thiazolidinone core, limiting flexibility but enhancing stereoselectivity .

Substituent Effects :

- The benzodioxine-sulfonyl group in the target compound is also present in 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid . This group enhances solubility and may participate in sulfonamide-mediated hydrogen bonding.

- The thiolan-3-yl substituent distinguishes the target compound from analogs like 1-(6-methoxypyrimidin-4-yl)-1,4-diazepane, where a methoxy-pyrimidine group dominates interactions .

The thiolan-3-yl group’s sulfur atom could further modulate redox activity or metal coordination.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can computational methods reduce trial-and-error experimentation?

Answer: Synthesis of this diazepane derivative involves multi-step reactions, including sulfonylation of the benzodioxine ring and thiolane-diazepane coupling. To minimize trial-and-error, employ quantum chemical calculations (e.g., reaction path search methods) to predict activation energies and intermediates. Combine this with high-throughput screening (HTS) of reaction conditions (solvent, catalysts, temperature) to validate computational predictions . For example, ICReDD’s hybrid approach integrates density functional theory (DFT) with experimental validation to narrow optimal conditions (e.g., solvent polarity, base strength) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data inconsistencies be resolved?

Answer: Use NMR (¹H, ¹³C, DEPT-135) to confirm the diazepane backbone and sulfonyl/thiolane substituents. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For stereochemical analysis, employ 2D NMR (COSY, NOESY) or X-ray crystallography if crystallizable. If spectral data conflicts (e.g., unexpected coupling constants), cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian or ORCA software) .

Intermediate Research Questions

Q. How can reaction kinetics and thermodynamics be modeled to improve yield in diazepane sulfonylation?

Answer: Design a factorial experiment (e.g., 2^k design) to test variables like temperature (40–100°C), solvent (DMF vs. THF), and stoichiometry. Use Arrhenius plots to derive activation energy (Ea) for sulfonylation. For thermodynamic stability, calculate Gibbs free energy (ΔG) of intermediates via DFT. If experimental yields deviate from predictions, re-evaluate solvent effects (e.g., dielectric constant) or side reactions (e.g., sulfonate hydrolysis) .

Q. What purification strategies mitigate byproducts from thiolane-diazepane coupling?

Answer: Byproducts (e.g., disulfide dimers or unreacted thiolane) can be minimized via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures). For persistent impurities, employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Monitor purity via HPLC-DAD/ELSD and confirm with melting point analysis .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer: Use docking software (AutoDock Vina, Schrödinger) to model binding poses of the sulfonyl and thiolane groups within target active sites. Perform MD simulations (NAMD, GROMACS) to assess stability of ligand-protein complexes over 100+ ns. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Discrepancies between simulation and experimental Kd values may indicate incomplete solvation models or protonation state errors .

Q. What strategies resolve contradictions between in vitro and in vivo metabolic stability data?

Answer: If in vitro liver microsome assays suggest stability but in vivo studies show rapid clearance, investigate:

- Plasma protein binding : Use equilibrium dialysis to measure free fraction.

- Metabolite identification : Apply LC-MS/MS with stable isotope labeling to trace oxidative metabolites (e.g., sulfoxide formation).

- Species-specific differences : Compare human vs. rodent CYP450 isoform activity .

Methodological Challenges

Q. How to design experiments for structure-activity relationship (SAR) studies of the thiolane substituent?

Answer: Synthesize analogs with modified thiolane rings (e.g., thiolane-3-carboxamide vs. thiolane-3-sulfonamide). Test bioactivity in a dose-response assay (e.g., IC50 in enzyme inhibition). Use multivariate analysis (PCA, PLS) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity. Conflicting SAR trends may arise from off-target effects, requiring kinome-wide profiling .

Q. What analytical workflows ensure reproducibility in scaled-up synthesis?

Answer: Implement process analytical technology (PAT) :

- In-line FTIR to monitor reaction progress.

- QbD (Quality by Design) principles to define critical quality attributes (CQAs) like particle size and polymorphic form.

- Design space exploration using response surface methodology (RSM) to optimize parameters (e.g., mixing rate, temperature ramp) .

Data Interpretation and Reporting

Q. How to statistically validate contradictory results in enantiomeric excess (ee) measurements?

Answer: If chiral HPLC and polarimetry yield conflicting ee values, perform cross-validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.